Comparative In Vitro Potency: Balanced BRD4 and IL-6 Inhibition vs. Clinical and Preclinical BET Inhibitors
BRD4 Inhibitor-17 (5i) demonstrates a sub-micromolar inhibitory profile against both BRD4 (IC50 = 0.33 µM) and the downstream inflammatory cytokine IL-6 (IC50 = 0.83 µM) in a cell-based assay. This contrasts with the more potent but less metabolically stable hit compound PFI-1 (BRD4 IC50 = 0.041 µM; IL-6 IC50 = 0.43 µM) and the clinical-stage BET inhibitor JQ1 (BRD4 IC50 = 0.009 µM; IL-6 IC50 = 0.56 µM) [1]. While JQ1 is a more potent pan-BET inhibitor, 5i's balanced potency in both assays, combined with its superior ADME profile, makes it a more practical tool for in vivo inflammation models where sustained target engagement is required [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | BRD4 IC50 = 0.33 µM; IL-6 IC50 = 0.83 µM |
| Comparator Or Baseline | PFI-1: BRD4 IC50 = 0.041 µM, IL-6 IC50 = 0.43 µM; JQ1: BRD4 IC50 = 0.009 µM, IL-6 IC50 = 0.56 µM |
| Quantified Difference | 5i is 8.0x less potent than PFI-1 and 36.7x less potent than JQ1 against BRD4; for IL-6, 5i is 1.9x less potent than PFI-1 and 1.5x less potent than JQ1 |
| Conditions | BRD4 AlphaScreen assay; IL-6 ELISA assay in cellular context |
Why This Matters
For researchers prioritizing in vivo translational work, the balanced sub-micromolar potency of 5i, when paired with its validated PK profile, provides a more reliable and reproducible tool than ultra-potent but less stable or non-specific alternatives.
- [1] Marina Fosso Yatchang, et al. Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals. Bioorg Med Chem Lett. 2022;64:128696. View Source
